molecular formula C17H12ClFN2O3 B11388017 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11388017
M. Wt: 346.7 g/mol
InChI Key: DOWWUUQJQIROGS-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and an acetamide side chain linked to a 4-fluorophenoxy moiety. The oxazole ring contributes to its rigidity and electronic properties, which are critical for interactions with biological targets .

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H12ClFN2O3/c18-12-3-1-11(2-4-12)15-9-17(24-21-15)20-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)

InChI Key

DOWWUUQJQIROGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl and fluorophenoxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparative analysis of structural analogs reveals key differences in heterocyclic cores, substituents, and functional groups (Table 1):

Compound Name Core Structure Substituents/Functional Groups Key Differences vs. Target Compound Reference ID
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide (Target) 1,2-Oxazole 4-Chlorophenyl (C6H4Cl), 4-fluorophenoxy (OC6H4F) Reference compound
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, sulfanyl (S), 4-phenoxyphenyl (OC6H5-C6H5) Triazole core, sulfanyl bridge, phenoxyphenyl group
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide 1,2,4-Oxadiazole 4-Fluorophenyl sulfanyl (S-C6H4F), 5-methyloxazole Oxadiazole core, sulfanyl group, methyl-substituted oxazole
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide Oxadiazolidinone 4-Chlorophenyl, 3-oxo group, 4-fluorobenzyl (CH2-C6H4F) Oxadiazolidinone core, benzyl group
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo[2,1-b]thiazole 4-Fluorophenyl, pyridine-linked imidazothiazole Fused imidazothiazole system, pyridine substituent

Key Observations :

  • The target compound’s 1,2-oxazole core distinguishes it from triazole (), oxadiazole (), and oxadiazolidinone () analogs, affecting electronic density and hydrogen-bonding capacity.
  • Halogenation : All compounds utilize chloro/fluoro groups for lipophilicity, but the target uniquely combines 4-Cl and 4-F on separate aromatic systems.
Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Calculated logP* Water Solubility (Predicted)
Target Compound C17H12ClFN2O3 346.75 3.8 Low
2-[4-(4-Chlorophenyl)...acetamide C18H17ClFN3O3 377.80 4.2 Very Low
Triazole Derivative C21H16ClN5O2S 437.90 4.5 Moderate (due to sulfanyl)

Notes:

  • The target’s lower molar mass (346.75 g/mol) compared to (377.80 g/mol) may improve bioavailability.
  • logP Values: Higher logP in triazole () and oxadiazolidinone () analogs suggests increased membrane permeability but higher metabolic clearance risks.

Biological Activity

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring and phenoxy groups, which contribute to its biological properties. The presence of chlorine and fluorine substituents enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it shows promising activity as an acetylcholinesterase (AChE) inhibitor and has demonstrated strong urease inhibition. The IC50 values for selected compounds in related studies indicate potent enzyme inhibition, suggesting a potential role in treating conditions like Alzheimer's disease or urea cycle disorders.

CompoundIC50 (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001
Thiourea (reference)21.25 ± 0.15

Neuropharmacological Effects

Studies involving animal models have shown that derivatives of this compound can act as negative allosteric modulators at cannabinoid receptors, potentially influencing behaviors associated with addiction . The pharmacokinetic profile indicates good brain penetration, which is crucial for central nervous system activity.

Study 1: Antimicrobial Efficacy

In a systematic evaluation of synthesized compounds, this compound demonstrated effective antimicrobial properties against a panel of bacterial strains. The study employed standard disk diffusion methods and broth microdilution techniques to determine minimum inhibitory concentrations (MICs).

Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibitory effects revealed that the compound significantly inhibited urease activity in vitro. The findings suggest that it may be developed as a therapeutic agent for conditions requiring urease inhibition.

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